molecular formula C16H13FO2 B14865298 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

3-(3-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14865298
M. Wt: 256.27 g/mol
InChI Key: WUBDSBOMUNXOIG-UHFFFAOYSA-N
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Description

(E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This particular compound features a fluorine atom on one phenyl ring and a methoxy group on the other, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of new chalcone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a wide range of chalcone derivatives with potential biological activities.

    Biology: The compound has shown promise in biological assays for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The biological activity of (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the observed biological effects. Additionally, the presence of fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Similar structure but with the fluorine atom on the para position of the phenyl ring.

    (E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with the methoxy group on the para position of the phenyl ring.

    (E)-3-(3-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of fluorine and methoxy groups in (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can improve its solubility and binding interactions with biological targets. These properties make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13FO2

Molecular Weight

256.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3

InChI Key

WUBDSBOMUNXOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)F

Origin of Product

United States

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